

A Comparative Analysis of Dicreatine Citrate and Tricreatine Citrate on Ergogenic Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

[Get Quote](#)

An objective comparison of the performance-enhancing capabilities of **dicreatine citrate** and tricreatine citrate, supported by available experimental data for researchers, scientists, and drug development professionals.

The pursuit of enhanced athletic performance has led to the development of various forms of creatine, each claiming superior efficacy. Among these, **dicreatine citrate** and tricreatine citrate have emerged as alternatives to the more extensively studied creatine monohydrate. This guide provides a comparative evaluation of the ergogenic effects of these two creatine salts, drawing upon the limited, yet insightful, scientific literature currently available. Due to a lack of direct head-to-head clinical trials, this comparison synthesizes findings from separate studies to offer a comprehensive overview.

Quantitative Data Comparison

The available research on **dicreatine citrate** and tricreatine citrate has investigated different aspects of athletic performance. The following table summarizes the key quantitative findings from these studies. It is important to note that the experimental designs and performance metrics are not directly comparable, highlighting a significant gap in the current literature.

Feature	Dicreatine Citrate	Tricreatine Citrate
Study Focus	Aerobic Performance	High-Intensity Intermittent Exercise
Primary Outcome	No significant effect on VO ₂ max, critical velocity, or time to exhaustion. ^[1]	Significant increase in mean power and force during intermittent handgrip exercise. ^{[2][3]}
Key Quantitative Finding	No statistically significant improvement in aerobic running performance metrics. ^[1]	- Significant increase in mean power over 10 intervals ($p < 0.01$). - Significant increase in force during the first two intervals ($p < 0.01$). ^{[2][3]}
Dosage	20 g/day for 5 days. ^[1]	5 g/day for 28 days. ^{[2][3]}
Other Notable Effects	Higher water solubility than creatine monohydrate. ^[4]	Effect on force decreased over subsequent intervals. ^{[2][3]}

Experimental Protocols

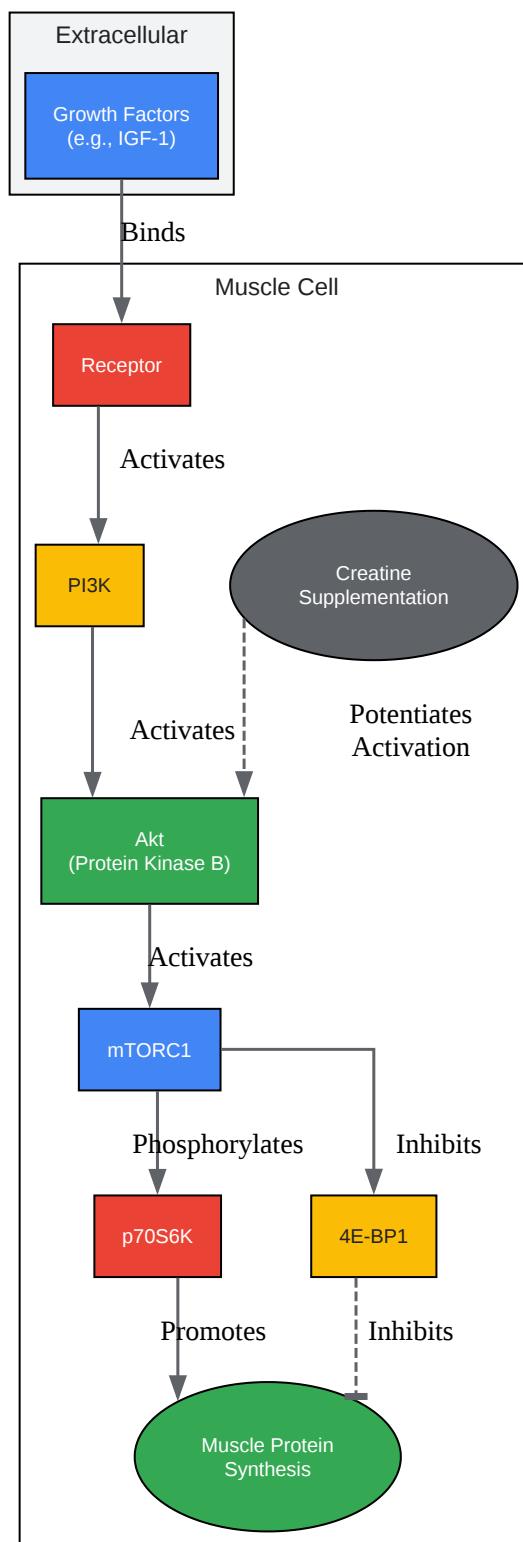
Dicreatine Citrate and Aerobic Performance

A study investigating the effects of **dicreatine citrate** on aerobic running performance utilized a randomized, placebo-controlled, double-blind design.^[1]

- Participants: Twenty-seven healthy men and twenty-eight healthy women participated in the study.
- Supplementation Protocol: Participants were randomly assigned to either a creatine group ($n=27$) or a placebo group ($n=28$). The creatine group ingested 20 grams of **dicreatine citrate** per day, administered in four equal doses, for five consecutive days. The placebo group received a substance identical in appearance and taste.
- Performance Testing: Aerobic power, measured by maximal oxygen consumption (VO₂max), was assessed using open-circuit spirometry during a graded exercise test on a treadmill. To determine critical velocity (CV), participants performed four high-speed runs to exhaustion at

90%, 100%, 105%, and 110% of their peak velocity. The distances achieved were plotted against the time to exhaustion, and linear regression was used to calculate the slope (CV), which is an indicator of aerobic performance. All performance tests were conducted before and after the five-day supplementation period.

Tricreatine Citrate and High-Intensity Intermittent Exercise

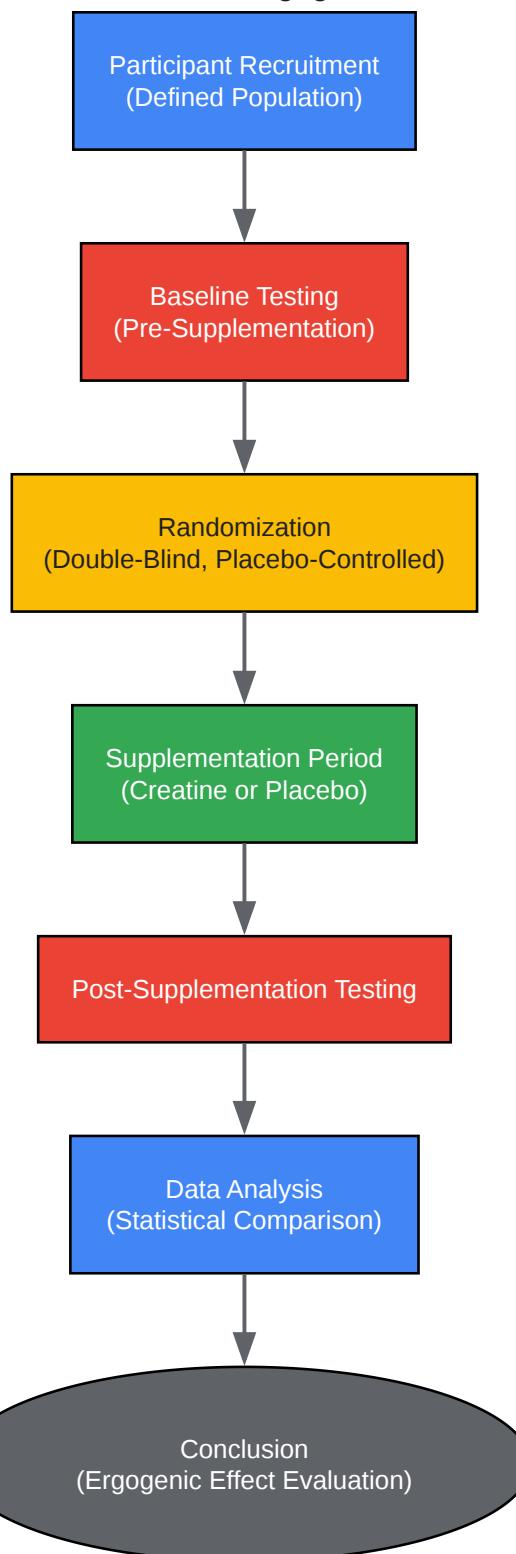

The ergogenic potential of tricreatine citrate was examined in a study focusing on high-intensity intermittent exercise, employing a randomized, placebo-controlled, double-blind methodology. [2][3]

- Participants: The study involved healthy young athletes.
- Supplementation Protocol: Subjects were randomly assigned to one of three groups: tricreatine citrate (Cr-Cit; 5 g/day, n=16), creatine pyruvate (Cr-Pyr; 5 g/day, n=16), or placebo (5 g/day, n=17). The supplementation period lasted for 28 days.
- Performance Testing: The primary performance measure was intermittent handgrip exercise of maximal intensity. This test was performed before (pre-test) and after (post-test) the 28-day supplementation period. The exercise protocol consisted of ten 15-second intervals of maximal handgrip contractions, with each interval followed by a 45-second rest period. Mean power and force were the key parameters measured.

Signaling Pathways and Experimental Workflow

Creatine's ergogenic effects are believed to be mediated, in part, through the activation of specific signaling pathways that promote muscle protein synthesis and hypertrophy. One of the key pathways implicated is the Akt/mTOR pathway.

Creatine and the Akt/mTOR Signaling Pathway


[Click to download full resolution via product page](#)

Caption: The Akt/mTOR signaling pathway, which is crucial for muscle protein synthesis.

Creatine supplementation is thought to enhance the activation of this pathway, contributing to its anabolic effects.[\[5\]](#)

The evaluation of ergogenic aids typically follows a structured experimental workflow to ensure the validity and reliability of the findings.

Experimental Workflow for Ergogenic Aid Assessment

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for assessing the ergogenic effects of a supplement like creatine.

Conclusion

The current body of scientific evidence does not permit a definitive conclusion on whether **dicreatine citrate** or tricreatine citrate is superior in its ergogenic effects. The available research suggests that tricreatine citrate may enhance performance in high-intensity, intermittent exercise.^{[2][3]} Conversely, the limited data on **dicreatine citrate** did not show a significant benefit for aerobic running performance.^[1] It is plausible that the ergogenic potential of these compounds is specific to the type of physical activity.

A significant limitation in this comparative analysis is the absence of studies directly comparing the two compounds. Furthermore, the existing studies have employed different exercise modalities and supplementation protocols, making direct comparisons challenging. Future research should aim to conduct head-to-head clinical trials investigating the effects of **dicreatine citrate** and tricreatine citrate on a range of performance measures, including strength, power, and endurance, using standardized protocols. Such studies are essential to provide a clearer understanding of the relative efficacy of these creatine salts for the scientific and athletic communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. STRESS-AFFECTED AKT/MTOR PATHWAY UPREGULATED BY LONG-TERM CREATINE INTRAPERITONEAL ADMINISTRATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of creatine pyruvate and creatine citrate on performance during high intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]

- To cite this document: BenchChem. [A Comparative Analysis of Dicreatine Citrate and Tricreatine Citrate on Ergogenic Effects]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1180860#evaluating-the-ergogenic-effects-of-dicreatine-citrate-vs-tricreatine-citrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com